molecular formula C14H9FN2O B1409069 (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-80-5

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Cat. No. B1409069
CAS RN: 1634647-80-5
M. Wt: 240.23 g/mol
InChI Key: XQUTVRVWWJZXOJ-UHFFFAOYSA-N
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Description

“(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1634647-80-5 . It has a molecular weight of 240.24 and its IUPAC name is (6-fluoroimidazo [1,2-a]pyridin-3-yl) (phenyl)methanone .


Molecular Structure Analysis

The molecular formula of this compound is C14H9FN2O . The InChI code is 1S/C14H9FN2O/c15-11-6-7-13-16-8-12 (17 (13)9-11)14 (18)10-4-2-1-3-5-10/h1-9H .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It should be stored at room temperature .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly as a part of a series of derivatives designed for the inhibition of the PI3Kα signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis and poor prognosis, making PI3K inhibitors significant in cancer treatment .

Synthesis of Quinazoline Derivatives

The compound serves as a precursor in the synthesis of quinazoline derivatives, which are explored for their potential as anticancer agents . These derivatives have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells .

Biological Evaluation

In biological evaluations, derivatives of this compound have demonstrated submicromolar inhibitory activity against various tumor cell lines, suggesting its utility in developing potent anticancer drugs .

Chemical Synthesis

As a chemical reagent, (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in organic synthesis, contributing to the creation of complex molecules for pharmacological studies .

Material Science

In material science, the compound can be involved in the development of new materials with potential applications in biotechnology and nanotechnology .

Analytical Chemistry

This compound can also be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .

Pharmacological Research

It may play a role in pharmacological research, aiding in the study of drug-receptor interactions and the discovery of new therapeutic agents .

Educational Purposes

Lastly, it can be utilized for educational purposes, such as in university research labs to teach advanced synthetic techniques and analytical methods .

Safety And Hazards

This compound is classified under the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUTVRVWWJZXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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